N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide
CAS No.: 2195883-05-5
Cat. No.: VC4168848
Molecular Formula: C13H13N3O2
Molecular Weight: 243.266
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2195883-05-5 |
|---|---|
| Molecular Formula | C13H13N3O2 |
| Molecular Weight | 243.266 |
| IUPAC Name | N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H13N3O2/c17-13(12-2-1-5-18-12)14-7-10-6-11(9-3-4-9)16-8-15-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,17) |
| Standard InChI Key | WNSMWVAZQPOWGP-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CO3 |
Introduction
N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. It features a unique structural combination of a furan ring and a pyrimidine moiety, which makes it of interest in medicinal chemistry. This compound is not explicitly detailed in the provided search results, but its structural analogs and related compounds offer insights into its potential applications and chemical properties.
Synthesis and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide would typically involve several key steps, including the formation of the furan ring and the attachment of the pyrimidine moiety. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
| Step | Description |
|---|---|
| 1. Formation of Furan Ring | Involves the use of appropriate precursors and catalysts. |
| 2. Attachment of Pyrimidine Moiety | Typically involves a coupling reaction facilitated by a suitable catalyst. |
| 3. Purification | Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor progress and confirm structure. |
Potential Applications
Compounds with similar structures have shown potential in medicinal chemistry, particularly in oncology and anti-inflammatory therapies. N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide may exhibit biological activity due to its unique structural features, making it a candidate for further investigation in drug development.
| Application Area | Potential Use |
|---|---|
| Oncology | Potential anticancer properties due to its structural similarity to known anticancer agents. |
| Anti-inflammatory Therapies | May interact with biological targets relevant to inflammation. |
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